

10,12-Pentacosadiynoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10,12-Pentacosadiynoic acid**

Cat. No.: **B043125**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and polymerization of **10,12-Pentacosadiynoic acid** (PCDA). It is intended to be a valuable resource for researchers and professionals in the fields of materials science, nanotechnology, and drug development who are interested in the unique characteristics and applications of this versatile molecule.

Core Chemical and Physical Properties

10,12-Pentacosadiynoic acid is a long-chain carboxylic acid featuring a diacetylene functional group within its hydrocarbon chain. This unique structure allows for topochemical polymerization, leading to the formation of highly conjugated polydiacetylene (PDA) polymers with interesting chromic properties.

Table 1: General and Physicochemical Properties of **10,12-Pentacosadiynoic Acid**

Property	Value	Reference
Molecular Formula	C ₂₅ H ₄₂ O ₂	[1][2]
Molecular Weight	374.60 g/mol	[1]
CAS Number	66990-32-7	[1]
Appearance	White to light blue crystalline solid	[3]
Melting Point	62-65 °C	[1]
Boiling Point	522.5 ± 33.0 °C (Predicted)	N/A
Density	0.930 ± 0.06 g/cm ³ (Predicted)	N/A
Solubility	Insoluble in water; Soluble in organic solvents like chloroform.	[1]

Synthesis of 10,12-Pentacosadiynoic Acid

The synthesis of PCDA typically involves a multi-step organic chemistry approach. While specific, detailed protocols can vary, a general synthetic strategy often employs coupling reactions to construct the diacetylene core and the long alkyl chains.

General Synthetic Approach

A common method for synthesizing diacetylenes like PCDA is through the Cadiot-Chodkiewicz coupling reaction or similar cross-coupling strategies. This involves the reaction of a terminal alkyne with a 1-haloalkyne. The synthesis generally proceeds through the following key stages:

- Preparation of Precursors: Synthesis of two shorter-chain molecules, one with a terminal alkyne and the other with a leaving group (e.g., a halide) at a specific position. One of these precursors will also contain the carboxylic acid functionality, often in a protected form.
- Coupling Reaction: The two precursors are coupled to form the diacetylene backbone.

- Deprotection and Purification: Removal of any protecting groups and subsequent purification of the final product, typically through recrystallization or chromatography.

A representative, though not exhaustive, synthetic scheme might involve starting materials like 10-undecynoic acid and 1-bromo-tridecane.

Topochemical Polymerization

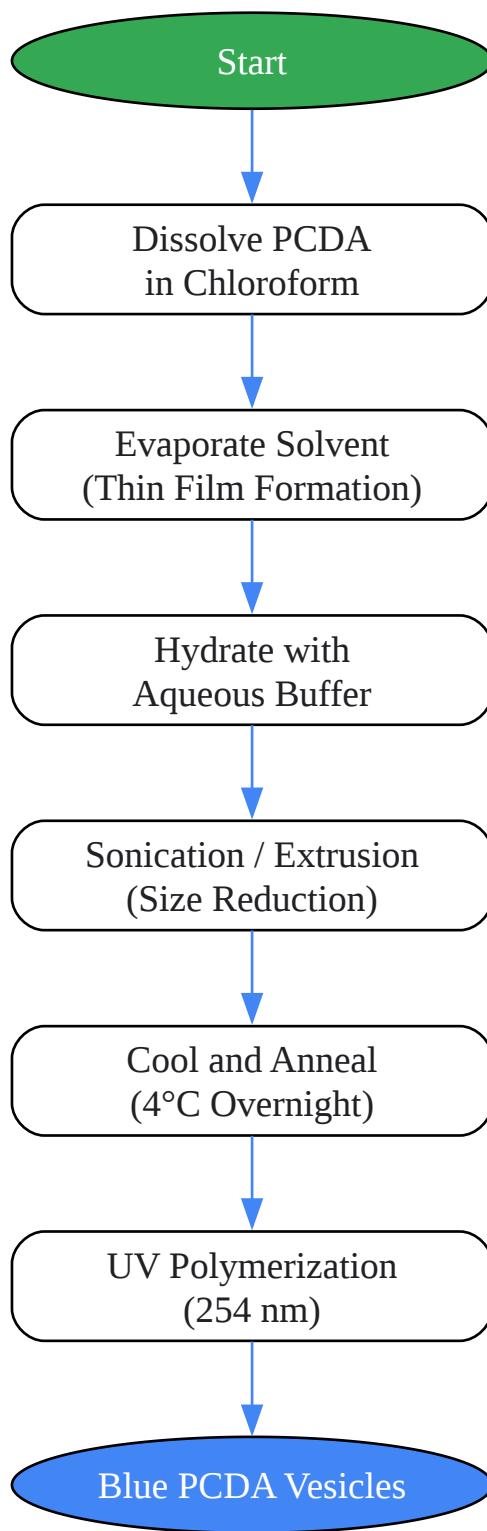
A key feature of PCDA is its ability to undergo topochemical polymerization in the solid state, typically initiated by UV irradiation.^[4] This process requires the monomer units to be precisely aligned in a crystalline lattice. The polymerization converts the colorless monomer into a blue or red polydiacetylene (PDA) polymer, a change that is visually striking and forms the basis for many of its applications.

Mechanism of Polymerization

The polymerization of diacetylenes is a 1,4-addition reaction. Upon exposure to UV light (typically at 254 nm), the conjugated diacetylene groups of adjacent PCDA molecules react to form a polymer chain with a repeating ene-yne structure.^[3] The color of the resulting polymer (blue or red) is dependent on the planarity and conjugation length of the polymer backbone, which can be influenced by environmental factors such as temperature and the presence of analytes.^[5]

Caption: Topochemical polymerization of PCDA monomers into polydiacetylene.

Experimental Protocols


Preparation of PCDA Vesicles

PCDA can self-assemble into vesicles or liposomes in aqueous solutions, which can then be polymerized. These structures are of significant interest for drug delivery and biosensor applications.

Protocol:

- Dissolution: Dissolve **10,12-pentacosadiynoic acid** in an organic solvent such as chloroform to a concentration of 1 mM.^[3]

- **Film Formation:** Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.
- **Hydration:** Add an aqueous buffer (e.g., deionized water or phosphate-buffered saline) to the flask and hydrate the lipid film by vortexing or sonicating the mixture at a temperature above the phase transition temperature of the lipid (e.g., 60 °C).[3][6] This results in the formation of multilamellar vesicles.
- **Size Reduction (Optional):** To obtain unilamellar vesicles of a specific size, the vesicle suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[5]
- **Annealing:** The vesicle solution is typically cooled and stored at 4 °C overnight to allow for stabilization.[3]
- **Polymerization:** Expose the vesicle suspension to UV light at 254 nm for a specified duration (e.g., 15 minutes) to induce polymerization.[3] A successful polymerization is indicated by a color change of the solution to blue.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of PCDA vesicles.

Langmuir-Blodgett Film Deposition

Langmuir-Blodgett (LB) films are ultrathin, ordered layers of molecules that can be deposited on a solid substrate.

Protocol:

- Subphase Preparation: Fill a Langmuir-Blodgett trough with an aqueous subphase (e.g., ultrapure water).[7]
- Spreading Solution: Prepare a dilute solution of PCDA in a volatile, water-immiscible solvent like chloroform (e.g., 0.2 mg/mL).[7]
- Monolayer Formation: Carefully deposit the spreading solution onto the subphase. The solvent will evaporate, leaving a monolayer of PCDA molecules at the air-water interface.[8]
- Compression: Use the movable barriers of the LB trough to slowly compress the monolayer, increasing the surface pressure. The pressure is monitored with a Wilhelmy plate.
- Deposition: Once the desired surface pressure is reached (indicative of a well-packed monolayer), a solid substrate (e.g., silicon wafer, quartz slide) is vertically dipped into and withdrawn from the trough, transferring the monolayer onto the substrate.[9] This process can be repeated to create multilayer films.
- Polymerization: The deposited LB film is then exposed to UV light (254 nm) to induce polymerization.

Spectroscopic Characterization

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the PCDA monomer and to monitor the changes upon polymerization.

Table 2: Key FTIR Absorption Bands for PCDA and Polydiacetylene

Wavenumber (cm ⁻¹)	Assignment	State	Reference
~2920 and ~2850	C-H stretching (alkyl chain)	Monomer/Polymer	[7]
~2260	-C≡C- stretching (diacetylene)	Monomer	N/A
~1700	C=O stretching (carboxylic acid)	Monomer/Polymer	[7]
~1640	C=C stretching (polymer backbone)	Polymer	N/A
~1560	C≡C stretching (polymer backbone)	Polymer	N/A

Sample Preparation: Samples for FTIR can be prepared as a KBr pellet, a thin film cast from solution onto an IR-transparent substrate (e.g., CaF₂), or as a Langmuir-Blodgett film on a silicon substrate.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of PCDA.

Sample Preparation: Dissolve 5-25 mg of PCDA in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for ¹H NMR, and 50-100 mg for ¹³C NMR. The solution is then transferred to an NMR tube.

Table 3: Predicted ¹H NMR Chemical Shifts for **10,12-Pentacosadiynoic Acid**

Chemical Shift (ppm)	Assignment	Reference
~2.35	-CH ₂ -COOH	[10]
~2.25	-CH ₂ -C≡	[10]
~1.6	-CH ₂ -CH ₂ -COOH	[10]
~1.2-1.4	-(CH ₂) _n - (bulk methylene)	[10]
~0.88	-CH ₃	[10]

Table 4: Predicted ¹³C NMR Chemical Shifts for **10,12-Pentacosadiynoic Acid**

Chemical Shift (ppm)	Assignment	Reference
~179	-COOH	[11]
~77	-C≡C- (sp carbons)	[11]
~34	-CH ₂ -COOH	[11]
~22-32	-(CH ₂) _n - (bulk methylene)	[11]
~19	-CH ₂ -C≡	[11]
~14	-CH ₃	[11]

Applications in Drug Delivery and Biosensing

The unique properties of PCDA-based materials make them highly attractive for various biomedical applications.

- **Drug Delivery:** Polymerized PCDA vesicles (liposomes) can encapsulate both hydrophilic and hydrophobic drugs.[12] The stimuli-responsive nature of the PDA backbone can be exploited for controlled drug release. For example, changes in local pH or temperature at a disease site could trigger a conformational change in the polymer, leading to the release of the encapsulated therapeutic agent.
- **Biosensors:** The color change of PDA upon interaction with specific analytes forms the basis of highly sensitive colorimetric biosensors.[5] By functionalizing the surface of PCDA vesicles

with recognition elements such as antibodies, aptamers, or peptides, sensors for various targets including proteins, nucleic acids, and pathogens can be developed. The binding of the target analyte to the recognition element perturbs the PDA backbone, resulting in a visible blue-to-red color change.

Safety and Handling

10,12-Pentacosadiynoic acid is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. 10,12-Pentacosadiynoic acid | C₂₅H₄₂O₂ | CID 538433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
- 5. Responsive Polydiacetylene Vesicles for Biosensing Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
- 9. LB Film Deposition Technology — Apex Instruments [apexicindia.com]
- 10. researchgate.net [researchgate.net]

- 11. DELTA50: A Highly Accurate Database of Experimental ¹H and ¹³C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [10,12-Pentacosadiynoic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043125#10-12-pentacosadiynoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com